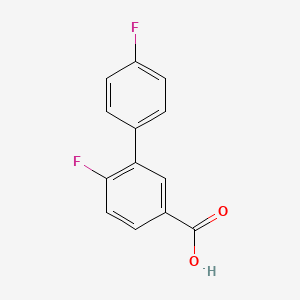

3-(4-Fluorophenyl)-4-fluorobenzoic acid

Beschreibung

BenchChem offers high-quality 3-(4-Fluorophenyl)-4-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-4-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-3-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEQCNZKOZCYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653513 | |

| Record name | 4',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181452-11-8 | |

| Record name | 4',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-(4-Fluorophenyl)-4-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-4-fluorobenzoic acid (CAS Number: 1181452-11-8), a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, describes essential analytical techniques for its characterization, and discusses its potential applications as a key building block in the development of novel therapeutics and advanced materials. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to synthesize, validate, and utilize this versatile chemical entity in their research and development endeavors.

Introduction and Significance

3-(4-Fluorophenyl)-4-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif prevalent in many pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.

This compound, featuring two fluorine atoms on separate phenyl rings, serves as a valuable and versatile scaffold. Its structure allows for further chemical modification at the carboxylic acid group (e.g., amidation, esterification) or on the aromatic rings, making it an ideal starting point for creating libraries of complex molecules for screening and development.

Physicochemical and Structural Information

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in any experimental setting. While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure.

| Property | Value |

| CAS Number | 1181452-11-8[1] |

| Chemical Name | 3-(4-Fluorophenyl)-4-fluorobenzoic acid |

| Synonym(s) | 4'-Fluoro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid |

| Molecular Formula | C₁₃H₈F₂O₂ |

| Molecular Weight | 234.20 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water. |

| Melting Point | Not experimentally reported; expected to be a high-melting solid, typical for biaryl carboxylic acids. |

Synthesis and Purification Workflow

The most logical and widely applied method for constructing the C-C bond between the two phenyl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction offers high yields, excellent functional group tolerance, and typically milder reaction conditions compared to other cross-coupling methods.[3]

The proposed and most viable synthetic route involves the coupling of 3-Bromo-4-fluorobenzoic acid with 4-Fluorophenylboronic acid .

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biaryl carboxylic acids.[4][5] Researchers should optimize conditions such as catalyst loading, base, solvent, and temperature for best results.

Materials:

-

3-Bromo-4-fluorobenzoic acid (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-Bromo-4-fluorobenzoic acid (1.0 mmol), 4-Fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 8 mL dioxane, 2 mL water) to the flask via syringe. The base must dissolve for the reaction to proceed efficiently.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

-

Work-up (Aqueous Extraction):

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The desired product should precipitate as a solid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 3-(4-Fluorophenyl)-4-fluorobenzoic acid.

-

Analytical Characterization (Self-Validating System)

Confirming the identity and purity of the synthesized compound is a critical step. The following section describes the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0 - 8.2 ppm). The protons on the two fluorinated rings will exhibit splitting from adjacent protons and through-space coupling to the fluorine atoms (H-F coupling). The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show 13 distinct signals. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals, one for each fluorine atom on the different phenyl rings, confirming the presence of both fluorine atoms in their respective chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁻): For electrospray ionization in negative mode (ESI-), the expected peak would be at m/z ≈ 233.04 [M-H]⁻.

-

Expected Molecular Ion Peak (M⁺): For ESI in positive mode, a protonated or sodiated adduct might be observed, such as [M+H]⁺ at m/z ≈ 235.05 or [M+Na]⁺ at m/z ≈ 257.03.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds.

-

C=C Aromatic Stretch: Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid) is a suitable starting point. The final product should ideally show a single, sharp peak with a purity of >98%.

Applications in Research and Drug Development

Fluorinated biaryl structures are of high value in drug discovery. 3-(4-Fluorophenyl)-4-fluorobenzoic acid is an excellent starting point for the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The carboxylic acid handle can be converted into amides, esters, or other functional groups to interact with biological targets. The biaryl scaffold can be tailored to fit into the binding pockets of enzymes or receptors.

-

Molecular Probes: Its structure can be incorporated into larger molecules used to study biological processes. The fluorine atoms can serve as useful probes in NMR studies or for PET imaging if a ¹⁸F isotope is used.

-

Advanced Materials: Biaryl compounds are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers where their rigid structure and electronic properties are advantageous.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Class: Based on structurally similar compounds, it should be treated as harmful if swallowed and a potential eye and skin irritant.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-(4-Fluorophenyl)-4-fluorobenzoic acid is a valuable synthetic building block with significant potential in diverse fields of chemical research. Its preparation is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to confidently incorporate this versatile compound into their discovery pipelines for novel pharmaceuticals and materials.

References

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved March 22, 2026, from [Link]

- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.). Google Patents.

-

3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved March 22, 2026, from [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 22, 2026, from [Link]

- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.

-

3-(4-Fluorophenyl)-4-fluorobenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved March 22, 2026, from [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. Retrieved March 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]

Sources

Physicochemical Profiling and Analytical Methodologies for 3-(4-Fluorophenyl)-4-fluorobenzoic Acid: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. 3-(4-Fluorophenyl)-4-fluorobenzoic acid (CAS: 1181452-11-8) represents a highly specialized fluorinated biphenyl building block. Characterized by a core benzoic acid scaffold substituted with a 4-fluorophenyl group at the meta position and a fluorine atom at the para position, this compound is engineered for high-performance cross-coupling and structural elaboration.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its chemical behavior, and field-proven, self-validating analytical protocols for its characterization.

Structural & Physicochemical Parameters

Understanding the thermodynamic and electronic baseline of 3-(4-Fluorophenyl)-4-fluorobenzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below.

Table 1: Core Physicochemical Profile

| Parameter | Value | Scientific Implication |

| CAS Number | 1181452-11-8 | Unique chemical identifier for regulatory tracking . |

| Molecular Formula | C₁₃H₈F₂O₂ | Indicates a high degree of unsaturation (biphenyl core). |

| Molecular Weight | 234.2 g/mol | Optimal for fragment-based drug design (FBDD) . |

| Predicted pKa | 3.94 ± 0.10 | Slightly more acidic than standard benzoic acid (pKa 4.20) . |

| Estimated LogP | ~3.8 | High lipophilicity driven by the difluorobiphenyl system. |

| Topological Polar Surface Area | 37.3 Ų | Dictated entirely by the carboxylate moiety; excellent membrane permeability. |

| Storage Conditions | -20°C | Required to prevent long-term environmental degradation . |

Mechanistic Insights & Chemical Reactivity

The physicochemical behavior of 3-(4-Fluorophenyl)-4-fluorobenzoic acid is governed by the interplay between the carboxylic acid and the difluoro-biphenyl system.

Electronic Causality: The predicted pKa of 3.94 is a direct consequence of the inductive (-I) effect exerted by the fluorine atom located para to the carboxylic acid. This highly electronegative atom pulls electron density away from the carboxylate anion, stabilizing the conjugate base and thereby increasing acidity relative to an unsubstituted benzoic acid.

Metabolic Shielding: In drug development, the distal 4-fluorophenyl group acts as a metabolic shield. Cytochrome P450 (CYP450) enzymes typically oxidize unsubstituted biphenyls at the para positions. By occupying this exact position with a sterically compact but electronically deactivating fluorine atom, the molecule resists oxidative degradation, significantly extending its biological half-life.

Fig 1: Structure-property relationships and downstream reactivity pathways.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, all analytical protocols must be self-validating. The following methodologies are designed to account for the specific lipophilic and acidic nature of this compound.

Protocol A: Purity Profiling via RP-HPLC

Rationale: Because 3-(4-Fluorophenyl)-4-fluorobenzoic acid has a pKa of ~3.94, analyzing it in a neutral mobile phase will result in partial ionization, leading to severe peak tailing and split peaks on a standard C18 column. We utilize 0.1% Trifluoroacetic acid (TFA) to buffer the mobile phase to pH ~2.0. This is nearly two pH units below the compound's pKa, ensuring 99% of the molecules are in their neutral, protonated state, which guarantees sharp chromatographic resolution.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution due to its high LogP.

-

Mobile Phase Setup:

-

Phase A: Ultrapure Water with 0.1% v/v TFA.

-

Phase B: Acetonitrile with 0.1% v/v TFA.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes.

-

Detection: UV absorbance at 254 nm (optimal for the conjugated biphenyl system).

-

-

Self-Validation (System Suitability): Inject a blank (ACN) prior to the sample to rule out ghost peaks. The asymmetry factor ( As ) of the main peak must be between 0.9 and 1.2 to validate the suppression of secondary silanol interactions.

Protocol B: Potentiometric pKa Determination

Rationale: Standard aqueous titration is prone to failure here because the neutral form of the compound has poor water solubility. We employ a Yasuda-Shedlovsky cosolvent extrapolation method to derive the accurate aqueous pKa.

Step-by-Step Methodology:

-

Cosolvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% v/v.

-

Titration: Dissolve 10 mg of the analyte in 50 mL of each cosolvent mixture.

-

Execution: Titrate with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1°C under an inert nitrogen atmosphere to prevent CO₂ dissolution.

-

Data Processing: Calculate the apparent pKa ( psKa ) for each mixture using the Henderson-Hasselbalch equation at the half-equivalence point.

-

Self-Validation (Extrapolation): Plot the psKa values against the dielectric constant of the solvent mixtures. Perform a linear regression and extrapolate to 0% organic modifier (100% water) to determine the true thermodynamic aqueous pKa. An R2 value > 0.99 validates the assay.

Fig 2: Parallel analytical workflow for purity validation and pKa determination.

Conclusion

3-(4-Fluorophenyl)-4-fluorobenzoic acid is a structurally sophisticated intermediate that demands precise handling. By understanding the causality behind its physicochemical properties—specifically how its fluorination pattern dictates its acidity (pKa ~3.94) and lipophilicity—researchers can optimize their synthetic and analytical workflows. Implementing the self-validating protocols detailed above ensures robust, reproducible data critical for downstream applications in drug discovery and materials engineering.

References

-

AS-1 (Alpha Space). 3-(4-Fluorophenyl)-4-fluorobenzoic acid Storage and Stability. Retrieved from:[Link]

Comprehensive Spectroscopic Profiling of 3-(4-Fluorophenyl)-4-fluorobenzoic Acid: NMR, IR, and Mass Spectrometry Workflows

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-(4-Fluorophenyl)-4-fluorobenzoic acid (Synonym: 4',6-Difluoro-[1,1'-biphenyl]-3-carboxylic acid) | CAS: 1181452-11-8[1]

Executive Summary & Structural Elucidation Strategy

In modern drug discovery, fluorinated biphenyl scaffolds are highly prized for their metabolic stability, enhanced lipophilicity, and specific protein-ligand interactions. 3-(4-Fluorophenyl)-4-fluorobenzoic acid is a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Solid-state and solution-phase behaviors of fluorinated benzoic acids heavily dictate their handling and analytical preparation[2].

As an application scientist, relying solely on 1 H NMR to elucidate the structure of such fluorinated biphenyls is insufficient due to complex overlapping multiplets in the aromatic region. The strategic inclusion of 19 F NMR and the careful analysis of 13 C- 19 F scalar couplings ( nJCF ) provides an unambiguous, self-validating map of the molecular framework. The use of 19 F NMR is highly specific for tracking fluorinated biphenyls, allowing for background-free structural confirmation[3].

Below is the logical workflow utilized to synthesize data across orthogonal analytical platforms.

Analytical workflow for the structural elucidation of 3-(4-Fluorophenyl)-4-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

To achieve absolute structural confidence, multinuclear NMR ( 1 H, 13 C, 19 F) is mandatory. The presence of two distinct fluorine atoms—one on the benzoic acid ring and one on the phenyl ring—creates a rich web of heteronuclear spin-spin couplings. By examining the magnitude of the carbon-fluorine coupling constants ( 1JCF≈245−250 Hz, 2JCF≈15−22 Hz), we can definitively assign the positions of the fluoro substituents relative to the biphenyl linkage and the carboxylic acid moiety.

NMR Data Synthesis

Table 1: Representative 1 H, 13 C, and 19 F NMR Spectral Assignments (DMSO- d6 )

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment / Structural Role |

| 1 H | 13.10 | br s | - | COOH (Exchanges with D 2 O) |

| 1 H | 7.95 | dd | 3JHH=8.0 , 4JHF=2.0 | C2-H (Benzoic ring, ortho to COOH) |

| 1 H | 7.65 - 7.80 | m | - | C6-H, C2'-H, C6'-H (Overlapping) |

| 1 H | 7.35 | t (app) | 3JHH≈3JHF≈8.8 | C3'-H, C5'-H (Phenyl ring, ortho to F) |

| 13 C | 166.5 | s | - | C=O (Carboxylic acid) |

| 13 C | 162.0 | d | 1JCF=245.5 | C4' (Phenyl ring, directly attached to F) |

| 13 C | 159.5 | d | 1JCF=250.2 | C4 (Benzoic ring, directly attached to F) |

| 13 C | 115.8 | d | 2JCF=21.5 | C3', C5' (Phenyl ring, ortho to F) |

| 19 F | -112.4 | m | - | F at C4 (Benzoic ring) |

| 19 F | -116.8 | m | - | F at C4' (Phenyl ring) |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . The choice of DMSO over CDCl 3 is deliberate; it disrupts intermolecular hydrogen bonding of the carboxylic acid dimers, yielding sharper signals.

-

Instrument Calibration: Lock the spectrometer to the deuterium signal of DMSO. Validate calibration by referencing the residual solvent quintet at 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C).

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 10 s relaxation delay (to ensure full relaxation of the COOH proton).

-

13 C NMR: 1024 scans, 1 H-decoupled. Crucial Step: Do not decouple 19 F, as the C-F splitting is required for assignment.

-

19 F NMR: 64 scans, 1 H-decoupled to collapse complex H-F multiplets into sharp, distinct singlets for the two fluorine environments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

The ATR-FTIR protocol is preferred over traditional KBr pellet methods because it prevents potential moisture absorption that can mask the critical O-H stretch of the carboxylic acid[4]. IR serves as a rapid, orthogonal validation of the functional groups deduced from NMR.

FT-IR Data Synthesis

Table 2: Key FT-IR (ATR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Mode |

| 3300 - 2500 | Broad, Strong | O-H stretch (Hydrogen-bonded carboxylic acid) |

| 1695 | Strong | C=O stretch (Conjugated carboxylic acid) |

| 1605, 1490 | Medium | C=C stretch (Aromatic biphenyl system) |

| 1220 | Strong | C-F stretch (Aromatic fluoro groups) |

Self-Validating FT-IR Protocol

-

Background Correction: Collect a 32-scan background spectrum of the empty diamond ATR crystal to subtract ambient CO 2 and water vapor.

-

Sample Application: Place 1-2 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

-

Validation: Ensure the baseline is flat and the maximum absorbance (typically the C=O stretch at ~1695 cm⁻¹) does not exceed 1.5 absorbance units to prevent detector saturation and peak distortion.

Mass Spectrometry (LC-ESI-MS)

Causality in Experimental Design

Electrospray Ionization (ESI) in negative ion mode is the logical and highly sensitive choice for carboxylic acids. The facile deprotonation of the acidic moiety yields a highly stable [M-H]⁻ pseudo-molecular ion. Subsequent collision-induced dissociation (CID) reveals a predictable fragmentation pathway: the initial loss of carbon dioxide (decarboxylation), followed by the loss of hydrogen fluoride.

ESI-MS negative mode fragmentation pathway showing sequential loss of CO2 and HF.

LC-MS Data Synthesis

Table 3: LC-ESI-MS (Negative Mode) Fragmentation Data

| m/z | Ion Type | Relative Abundance | Mechanistic Interpretation |

| 233.04 | [M-H]⁻ | 100% (Base Peak) | Deprotonated molecular ion |

| 189.05 | [M-H-CO₂]⁻ | 45% | Decarboxylation of the benzoic acid moiety |

| 169.04 | [M-H-CO₂-HF]⁻ | 15% | Subsequent loss of hydrogen fluoride from the biphenyl core |

Self-Validating LC-MS Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL in a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a fast gradient from 5% to 95% organic modifier over 3 minutes to elute the highly lipophilic biphenyl.

-

MS Source Optimization: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

-

Validation: Inject a solvent blank immediately following the sample to verify the absence of column carryover, confirming that the m/z 233.04 signal is definitively tied to the analyte injection.

References

- 3-(4-Fluorophenyl)-4-fluorobenzoic acid | 1181452-11-8, ChemicalBook.

- Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid, Benchchem.

- Degradation of 4-fluorobiphenyl in soil investigated by 19F NMR spectroscopy and 14C radiolabelling analysis, PubMed.

- Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations, ACS Publications.

Sources

Comprehensive Solubility Profiling of 3-(4-Fluorophenyl)-4-fluorobenzoic Acid: Mechanisms, Methodologies, and Solvent Interactions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Physicochemical Profiling

Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 3-(4-Fluorophenyl)-4-fluorobenzoic acid (CAS: 1181452-11-8) is a highly lipophilic, rigid building block characterized by a biphenyl core, two electron-withdrawing fluorine atoms, and a terminal carboxylic acid group[1].

To effectively solubilize this compound, scientists must move beyond trial-and-error and understand the causality of its solid-state interactions .

-

The Biphenyl Core: Promotes strong π−π stacking in the crystal lattice, driving high lipophilicity and rendering the compound practically insoluble in pure water.

-

The Fluorine Substituents: The highly electronegative C-F bonds create localized dipoles. While they increase the overall partition coefficient (LogP), they also induce a strong hydrophobic effect, repelling aqueous solvation shells.

-

The Carboxylic Acid (COOH): In the solid state, the COOH group forms strong, highly ordered intermolecular hydrogen-bonded dimers.

The Solubilization Causality: To dissolve 3-(4-Fluorophenyl)-4-fluorobenzoic acid, a solvent system must possess sufficient hydrogen-bond accepting capability to break the COOH dimers, while simultaneously matching the high dispersion forces required to solvate the fluorinated biphenyl core.

Mechanistic Drivers: Hansen Solubility Parameters (HSP)

To rationally select solvents, we apply the2 framework, which divides the total cohesive energy of a molecule into three distinct intermolecular forces[2]:

-

Dispersion ( δD ): High for this compound due to the extensive aromatic system.

-

Polarity ( δP ): Moderate, driven by the asymmetrical C-F dipoles.

-

Hydrogen Bonding ( δH ): Highly localized to the carboxylic acid.

Non-polar solvents like hexane perfectly match the dispersion forces ( δD ) but completely fail to disrupt the hydrogen-bonded dimers ( δH ), resulting in near-zero solubility. Conversely, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors, breaking the crystal lattice and yielding high solubility.

Figure 1: Hansen Solubility Parameter (HSP) components driving solvent interaction.

Quantitative Solubility Data in Common Solvents

The following table synthesizes the expected thermodynamic solubility of 3-(4-Fluorophenyl)-4-fluorobenzoic acid across various solvent classes, categorized according to standard 3[3].

| Solvent System | USP Classification | Est. Solubility (mg/mL) | Mechanistic Rationale |

| Water (pH 1.2) | Practically Insoluble | < 0.01 | COOH is unionized; high hydrophobicity from the fluorinated biphenyl core dominates. |

| Water (pH 7.4) | Slightly Soluble | 1.5 - 3.0 | Deprotonation of COOH to carboxylate anion increases aqueous affinity. |

| Ethanol (96%) | Soluble | 25 - 50 | Amphiphilic nature disrupts COOH dimers while solvating the aromatic core. |

| DMSO | Freely Soluble | > 100 | Strong H-bond acceptor; completely obliterates the solid-state crystal lattice. |

| PEG-400 | Soluble | 40 - 60 | Ether oxygens act as H-bond acceptors; excellent co-solvent for formulation. |

| Hexane | Practically Insoluble | < 0.1 | Lacks the polarity and H-bond capacity to break carboxylic acid dimers. |

Experimental Workflows: Self-Validating Protocols

To generate reliable, reproducible data, kinetic solubility methods (like solvent-shift assays) must be avoided for highly crystalline biphenyls, as they often result in metastable supersaturation. Instead, thermodynamic equilibrium must be established.

Protocol 1: Thermodynamic Solubility via OECD 105 Shake-Flask Method

This protocol is adapted from the 4 to ensure rigorous thermodynamic validation[4].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3-(4-Fluorophenyl)-4-fluorobenzoic acid (e.g., 50 mg) to 1 mL of the target solvent in a sealed glass vial. Causality: Excess solid ensures the solution can reach maximum saturation without depleting the solute.

-

Thermal Agitation: Incubate the vials in a thermoshaker at 30°C at 800 RPM for 48 hours. Causality: Elevated temperature accelerates the dissolution kinetics and breaking of the crystal lattice.

-

Equilibration: Lower the temperature to 20°C and continue shaking for an additional 24 hours. Causality: Cooling forces any supersaturated solute to precipitate out, ensuring true thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the vials at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation alone may leave sub-micron colloidal aggregates in suspension, which artificially inflate HPLC-UV absorbance readings.

-

Self-Validation Check: Analyze the concentration via HPLC-UV at 24, 48, and 72 hours. System Rule: The protocol is only validated if the concentration variance between the 48h and 72h time points is < 5%.

Figure 2: Thermodynamic solubility determination workflow via the OECD 105 Shake-Flask method.

Protocol 2: pH-Dependent Aqueous Solubilization

Because 3-(4-Fluorophenyl)-4-fluorobenzoic acid contains an ionizable carboxylic acid (estimated pKa ~3.8–4.0 due to the electron-withdrawing fluorines), its aqueous solubility is strictly pH-dependent.

Workflow & Causality:

-

At pH < 3.0 (e.g., gastric fluid), the compound is fully protonated (unionized). The hydrophobic biphenyl core dominates, resulting in precipitation.

-

At pH > 6.0 (e.g., intestinal fluid or buffered formulation), the compound is deprotonated. The resulting carboxylate anion interacts strongly with water via ion-dipole bonds, increasing solubility exponentially.

Figure 3: pH-dependent ionization and solubilization pathway for carboxylic acids.

Formulation Strategies for Development

For researchers looking to formulate 3-(4-Fluorophenyl)-4-fluorobenzoic acid for in vivo studies or downstream synthesis, the following strategies are recommended based on the solubility profile:

-

Co-Solvency: Utilize a mixture of 10-20% DMSO or PEG-400 in aqueous buffer. The organic co-solvent disrupts the δH dimers, while the aqueous phase maintains physiological compatibility.

-

Salt Formation: React the free acid with a strong base (e.g., NaOH or KOH) to isolate the sodium or potassium salt. The pre-ionized salt form will exhibit drastically faster dissolution kinetics and higher apparent solubility in aqueous media compared to the free acid.

References

- ChemicalBook. "3-(4-Fluorophenyl)-4-fluorobenzoic acid | 1181452-11-8".

- National Center for Biotechnology Information (PMC). "Will we ever be able to accurately predict solubility?".

- ACS Omega. "Pencil and Paper Estimation of Hansen Solubility Parameters".

- United States Pharmacopeia (USP.org). "Solubility Criteria for Veterinary Drugs—Workshop Report".

Sources

A Technical Guide to 3-(4-Fluorophenyl)-4-fluorobenzoic Acid: Synthesis, Predicted Structural Characteristics, and Applications

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-4-fluorobenzoic acid, a fluorinated biaryl carboxylic acid of interest to researchers and professionals in drug development and materials science. While the definitive single-crystal X-ray structure of this specific compound is not yet publicly available, this document synthesizes information on its synthesis, predicted solid-state behavior, and potential applications by drawing upon established chemical principles and data from structurally related molecules.

Introduction and Significance

3-(4-Fluorophenyl)-4-fluorobenzoic acid (CAS No. 1181452-11-8) belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[] The biaryl scaffold is a common motif in pharmacologically active molecules, and the carboxylic acid group provides a key site for biological interactions and further chemical modifications. Derivatives of fluorobenzoic acid are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Statement on Crystal Structure

As of March 2026, a search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources reveals no deposited experimental single-crystal X-ray diffraction data for 3-(4-Fluorophenyl)-4-fluorobenzoic acid. The insights into its solid-state architecture provided herein are therefore based on predictive analysis of its functional groups and comparisons with the known crystal structures of analogous compounds.

Predicted Solid-State Properties and Intermolecular Interactions

The molecular structure of 3-(4-Fluorophenyl)-4-fluorobenzoic acid, with its carboxylic acid functionality and multiple aromatic C-H and C-F bonds, is expected to exhibit a rich network of intermolecular interactions in the solid state.

Hydrogen Bonding

The most significant intermolecular interaction is anticipated to be the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a highly prevalent and stable motif in the crystal structures of nearly all carboxylic acids. The O-H···O hydrogen bonds lead to the formation of a cyclic R²₂(8) graph set motif.

Other Potential Intermolecular Interactions

In addition to the primary hydrogen bonding, a variety of weaker interactions are predicted to contribute to the overall crystal packing. These include:

-

C-H···O Interactions: The aromatic C-H bonds can act as hydrogen bond donors to the oxygen atoms of the carboxylic acid.

-

C-H···F Interactions: The fluorine atoms can act as weak hydrogen bond acceptors from aromatic C-H groups.

-

π-π Stacking: The two phenyl rings provide the potential for offset or face-to-face π-π stacking interactions, which are commonly observed in the crystal packing of aromatic compounds.[4]

The interplay of these forces will dictate the final three-dimensional arrangement of the molecules in the crystal lattice.

Predicted Intermolecular Interactions Diagram

Caption: Predicted intermolecular interactions in the solid state.

Synthesis and Purification

A plausible and efficient method for the synthesis of 3-(4-Fluorophenyl)-4-fluorobenzoic acid is the Suzuki coupling reaction, a powerful cross-coupling method for the formation of C-C bonds between aryl halides and boronic acids.

Synthetic Workflow

The synthesis would involve the coupling of 3-bromo-4-fluorobenzoic acid with 4-fluorophenylboronic acid, catalyzed by a palladium complex.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-4-fluorobenzoic acid.

Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water.

-

Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2 to precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 3-(4-Fluorophenyl)-4-fluorobenzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 1181452-11-8 | [1] |

| Molecular Formula | C₁₃H₈F₂O₂ | [1] |

| Molecular Weight | 234.20 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | N/A |

Potential Applications in Research and Development

While specific studies on 3-(4-Fluorophenyl)-4-fluorobenzoic acid are limited, the structural motifs present suggest several areas of potential application.

Drug Discovery

-

Enzyme Inhibitors: The carboxylic acid group can serve as a key binding element in the active sites of various enzymes. The fluorinated biaryl structure can be tailored to achieve high affinity and selectivity for specific targets.

-

Antimicrobial Agents: Many fluorinated aromatic compounds exhibit antimicrobial properties. This compound could serve as a scaffold for the development of new antibacterial or antifungal agents. The fluorine atoms can enhance lipophilicity and cell membrane permeability.

-

Scaffold for Bioactive Molecules: This molecule is a valuable intermediate for the synthesis of more complex, biologically active compounds.[]

Materials Science

-

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. The specific substitution pattern and polarity of this molecule could be explored for the development of new liquid crystalline materials.

-

Polymers: Fluorinated benzoic acids can be incorporated into polymers to enhance their thermal stability and other physical properties.[1]

Conclusion

3-(4-Fluorophenyl)-4-fluorobenzoic acid is a compound with significant potential in both medicinal chemistry and materials science. Although its experimental crystal structure remains to be determined, predictive analysis based on well-understood chemical principles provides valuable insight into its likely solid-state behavior, dominated by strong hydrogen bonding and other weaker intermolecular forces. The synthetic route via Suzuki coupling is robust and allows for the accessible production of this compound for further research. Future work should focus on the experimental determination of its crystal structure to validate these predictions and to enable a more detailed understanding of its structure-property relationships.

References

-

Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. (2019). ResearchGate. Retrieved March 22, 2026, from [Link]

-

3-(4-Fluorophenyl)-4-fluorobenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]

-

Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022). European Journal of Chemistry. Retrieved March 22, 2026, from [Link]

-

Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved March 22, 2026, from [Link]

-

Synthesis and structural characterization of 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. (2019). Cambridge University Press & Assessment. Retrieved March 22, 2026, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 22, 2026, from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 22, 2026, from [Link]

-

3-(4-Fluorophenyl)propionic acid. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

-

3-(4-Fluorophenyl)propionic acid. (n.d.). NIST WebBook. Retrieved March 22, 2026, from [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 22, 2026, from [Link]

-

4-Fluorobenzoic Acid: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 22, 2026, from [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of 3-(4-Fluorophenyl)-4-fluorobenzoic Acid

Introduction: Unveiling the Potential of a Fluorinated Biaryl Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the utilization of privileged scaffolds are cornerstones of rational design. 3-(4-Fluorophenyl)-4-fluorobenzoic acid emerges as a compound of significant interest, embodying both of these key features. This technical guide provides an in-depth exploration of the potential applications of this molecule in medicinal chemistry. While direct literature on the biological activity of this specific compound is nascent, its structural components—a biaryl core and dual fluorine substituents—are hallmarks of numerous successful therapeutic agents. This guide will, therefore, extrapolate from established principles and related compounds to illuminate promising avenues of research for drug development professionals.

The biaryl motif is a recurring structural feature in a multitude of approved drugs, valued for its ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for optimizing drug candidates.[3][4] This guide will delve into the synthesis, potential therapeutic applications, and detailed experimental protocols for evaluating 3-(4-Fluorophenyl)-4-fluorobenzoic acid and its derivatives as novel therapeutic agents.

Physicochemical Properties and Synthetic Strategy

The unique properties of 3-(4-Fluorophenyl)-4-fluorobenzoic acid are conferred by its distinct structural elements. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart.[3] This can be advantageous for forming stable salts and modulating pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C13H8F2O2 | N/A |

| Molecular Weight | 234.20 g/mol | N/A |

| XLogP3 | 3.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Synthesis of 3-(4-Fluorophenyl)-4-fluorobenzoic acid is most effectively achieved through a Suzuki coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl moieties.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask, combine 3-bromo-4-fluorobenzoic acid (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (4:1), followed by the addition of a base, such as sodium carbonate (2.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stirred vigorously for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-(4-Fluorophenyl)-4-fluorobenzoic acid.

Caption: Suzuki coupling workflow for the synthesis of the target compound.

Potential Therapeutic Applications

The structural characteristics of 3-(4-Fluorophenyl)-4-fluorobenzoic acid suggest its potential as a versatile scaffold for the development of novel therapeutics in several key areas.

Anti-inflammatory Agents: Targeting Cyclooxygenase (COX) Enzymes

Fluorinated benzoic acid derivatives have been extensively investigated as anti-inflammatory agents, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.[6] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of safer nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[6] The biaryl structure of 3-(4-Fluorophenyl)-4-fluorobenzoic acid provides a framework that can be elaborated to achieve selective COX-2 inhibition.

Caption: Potential mechanism of action as a COX-2 inhibitor.

Anticancer Therapeutics: A Scaffold for Kinase Inhibitors

The biaryl motif is a common feature in many kinase inhibitors. The ability to functionalize the carboxylic acid group and the aromatic rings of 3-(4-Fluorophenyl)-4-fluorobenzoic acid allows for the synthesis of a library of compounds that can be screened against various kinases implicated in cancer progression. The fluorine atoms can enhance binding affinity and metabolic stability, crucial properties for effective kinase inhibitors.

Modulators of Nuclear Receptors: RORγt as a Potential Target

Recent research has identified biaryl amides as potent inhibitors of the Retinoid-related Orphan Receptor gamma t (RORγt), a key regulator of Th17 cell differentiation, which plays a role in autoimmune diseases.[7] By converting the carboxylic acid of 3-(4-Fluorophenyl)-4-fluorobenzoic acid to an amide, a new series of potential RORγt modulators could be developed and evaluated.

Experimental Protocols for Biological Evaluation

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX enzymes.

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound at various concentrations in a buffer solution.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.

-

Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., a relevant cell line for a targeted kinase) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay.

-

GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

Conclusion and Future Directions

3-(4-Fluorophenyl)-4-fluorobenzoic acid represents a promising, yet underexplored, scaffold for medicinal chemistry. Its combination of a biaryl core and fluorine substituents provides a strong foundation for the design of novel therapeutics. The potential applications outlined in this guide, from anti-inflammatory and anticancer agents to modulators of nuclear receptors, highlight the versatility of this molecule. Further investigation through the synthesis of derivative libraries and subsequent biological screening is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a starting point for researchers to embark on this exciting avenue of drug discovery.

References

- BenchChem. (n.d.). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.

- BenchChem. (n.d.). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.

- PMC. (n.d.). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors.

- Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30).

- PMC. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields.

- PubChem. (n.d.). 3-(4-Fluorophenyl)benzoic acid.

- Fiveable. (2025, August 15). Biaryl Synthesis: Organic Chemistry Study Guide.

Sources

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajrconline.org [ajrconline.org]

- 5. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of fluorinated biphenyl carboxylic acids

The represents a masterclass in rational drug design. By leveraging the unique physicochemical properties of fluorine—specifically its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C–F) bond—medicinal chemists have transformed a simple biphenyl scaffold into a versatile pharmacophore.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological activity of these compounds. We will explore how targeted fluorination modulates three distinct pharmacological pathways: Cyclooxygenase (COX) inhibition, Gamma-Secretase Modulation (GSM), and Transthyretin (TTR) stabilization, followed by a deep dive into the experimental workflows used to validate their metabolic stability.

Mechanistic Pillar I: Cyclooxygenase (COX) Inhibition

The most classical application of the fluorinated biphenyl carboxylic acid scaffold is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Flurbiprofen (a propionic acid derivative) and Diflunisal (a salicylic acid derivative with a difluorophenyl group) are prime examples.

The Causality of Fluorination: The primary mechanism of action revolves around the competitive inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins[1]. The biphenyl core provides the necessary bulk to occupy the hydrophobic channel of the COX enzyme. The addition of fluorine atoms (e.g., at the 3-position in flurbiprofen or the 2',4'-positions in diflunisal) serves a dual purpose:

-

Lipophilicity & Steric Fit: Fluorine increases the lipophilicity of the aromatic ring, driving favorable hydrophobic interactions within the COX active site.

-

Halogen Bonding: The electronegative fluorine acts as a hydrogen bond acceptor, anchoring the molecule more tightly to the amino acid residues lining the cyclooxygenase channel.

Fig 1: Mechanism of COX-1/COX-2 competitive inhibition by fluorinated biphenyl carboxylic acids.

Mechanistic Pillar II: Gamma-Secretase Modulation (Alzheimer's Disease)

A paradigm shift in the utility of this scaffold occurred with the discovery that certain NSAIDs selectively lower the production of the highly amyloidogenic Amyloid-beta 42 (Aβ42) peptide[2].

The Mechanism of Action: Unlike traditional Gamma-Secretase Inhibitors (GSIs) that blindly block the presenilin-1 (PS-1) active site—thereby halting the essential physiological cleavage of the Notch protein—compounds like R-flurbiprofen (Tarenflurbil) act as Gamma-Secretase Modulators (GSMs) [3]. They bind allosterically to the gamma-secretase complex, shifting the processivity of the enzyme. This causes the enzyme to cleave the Amyloid Precursor Protein (APP) into the shorter, non-toxic Aβ38 fragment instead of Aβ42, entirely sparing the Notch signaling pathway[2],[3].

Structural Optimization: Because COX inhibition causes gastrointestinal toxicity, researchers isolated the R-enantiomer of flurbiprofen, which lacks COX activity but retains GSM activity[2]. Further structural activity relationship (SAR) studies revealed that substituting the alpha-position of the carboxylic acid removes residual COX affinity, while adding highly fluorinated terminal phenyl rings (or carborane mimetics) drastically improves blood-brain barrier (BBB) penetration and Aβ42 inhibitory potency[4].

Fig 2: Allosteric modulation of Gamma-Secretase shifting cleavage from Aβ42 to Aβ38 without blocking Notch.

Mechanistic Pillar III: Transthyretin (TTR) Stabilization

Diflunisal has found a second life as an orphan drug for Transthyretin Amyloid Cardiomyopathy (ATTR-CM)[5].

Transthyretin is a transport protein that circulates as a tetramer. When the tetramer dissociates into monomers, they misfold and aggregate into amyloid fibrils that deposit in the heart tissue[6]. Diflunisal bridges the dimer-dimer interface of the TTR tetramer by binding to the unoccupied thyroxine (T4) binding sites. The difluorophenyl rings are critical here: they insert deeply into the hydrophobic halogen-binding pockets of the T4 site, kinetically stabilizing the native tetramer and preventing the rate-limiting dissociation step[5].

Metabolic Stability & Pharmacokinetics: The Role of Targeted Fluorination

A major hurdle in drug development is rapid Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes. For biphenyl carboxylic acids, the 4'-position of the terminal phenyl ring is highly susceptible to electrophilic attack by the CYP450 heme-oxygen complex, leading to rapid hydroxylation and clearance[7].

To engineer metabolic stability, researchers utilize the "microbial oxidation – chemical fluorination" concept. By substituting a hydrogen atom with a fluorine atom at the metabolically labile 4'-position, the site is sterically and electronically blocked. Fluorine's high electronegativity pulls electron density away from the ring via the inductive effect, deactivating it toward oxidative attack[7].

Experimental Protocol: In Vitro Metabolic Stability Assay

To validate this stability without extensive animal testing, researchers employ the filamentous fungus Cunninghamella elegans, which expresses CYP450 enzymes (e.g., CYP5208A3) that perfectly mimic human Phase I metabolism[8].

Step-by-Step Methodology:

-

Fungal Cultivation: Inoculate C. elegans (DSM 1908) spores into 50 mL of Sabouraud dextrose broth in a 250 mL Erlenmeyer flask. Incubate on a rotary shaker (150 rpm) at 28°C for 72 hours until uniform mycelial pellets form.

-

Substrate Dosing: Dissolve the non-fluorinated and fluorinated biphenyl carboxylic acid analogs in DMSO. Dose the fungal cultures to a final concentration of 0.2 mM (ensuring DMSO concentration remains <1% v/v to prevent fungal toxicity).

-

Incubation & Sampling: Incubate the dosed cultures under continuous shaking. Withdraw 5 mL aliquots at standardized time points (0, 24, 48, 72, and 96 hours).

-

Reaction Quenching & Extraction: To each 5 mL aliquot, add 5 mL of ice-cold ethyl acetate to quench enzymatic activity. Vortex vigorously for 5 minutes to extract the organics, then centrifuge at 4000 × g for 10 minutes to separate the phases.

-

Sample Concentration: Extract the upper organic layer, dry it over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen gas.

-

Self-Validating Analysis (LC-MS/MS & 19F NMR): Reconstitute the residue in deuterated acetonitrile.

-

Causality of choice: Analyze via 19F NMR. Because there is no background fluorine in the biological matrix, 19F NMR provides a self-validating, noise-free spectrum. The depletion of the parent peak and the emergence of shifted peaks definitively quantify the rate of Phase I metabolite formation[9].

-

Fig 3: Iterative workflow for enhancing metabolic stability using C. elegans and targeted fluorination.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles of key fluorinated biphenyl carboxylic acids based on their structural modifications:

| Compound | Primary Target | Pharmacological Effect | The Role of Fluorine |

| Flurbiprofen | COX-1 / COX-2 | Anti-inflammatory, Analgesic | The 3-fluoro substitution enhances lipophilicity and binding affinity within the COX hydrophobic channel. |

| Tarenflurbil (R-Flurbiprofen) | Gamma-Secretase (PS-1) | Lowers Aβ42 (Alzheimer's Disease) | Modulates allosteric binding; terminal phenyl modifications improve BBB penetration. |

| Diflunisal | COX-1/2 & Transthyretin (TTR) | Analgesic & TTR Tetramer Stabilizer | Difluorophenyl rings occupy halogen-binding pockets in T4 thyroxine sites, preventing tetramer dissociation. |

| 4'-Fluoro-biphenyl-4-carboxylic acid | Cytochrome P450 | Metabolically Stable Scaffold | Sterically and electronically blocks 4'-hydroxylation, drastically prolonging the in vivo half-life. |

Conclusion

The extends far beyond traditional inflammation management. By understanding the spatial and electronic consequences of C–F bond integration, researchers have successfully tuned this scaffold to modulate complex enzymatic machinery like gamma-secretase and stabilize circulating transport proteins like transthyretin. Coupled with predictive in vitro metabolic models like C. elegans, targeted fluorination remains a highly deterministic strategy for generating robust, disease-modifying therapeutics.

References

- What is the mechanism of Diflunisal? - Patsnap Synapse.

- NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.

- Development and Mechanism of γ-Secretase Modul

- Diflunisal Targeted Delivery Systems: A Review. MDPI.

- Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. MDPI.

- Efficacy and safety of diflunisal therapy in patients with transthyretin cardiac amyloidosis (ATTR-CA): a systematic review and meta-analysis. PMC / NIH.

- Sandford, Graham - Research Repository UCD (Targeted Fluorination to Prolong Metabolic Half-life). University College Dublin.

- Biotransformation of fluorinated drugs and xenobiotics by the model fungus Cunninghamella elegans.

Sources

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy and safety of diflunisal therapy in patients with transthyretin cardiac amyloidosis (ATTR-CA): a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandford, Graham [researchrepository.ucd.ie]

- 8. researchgate.net [researchgate.net]

- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]

An In-depth Technical Guide to the Toxicological Profile of 3-(4-Fluorophenyl)-4-fluorobenzoic acid

A Note on the Current Data Landscape: Direct empirical toxicological data for 3-(4-Fluorophenyl)-4-fluorobenzoic acid is not extensively available in the public domain. This guide has been constructed by a senior application scientist to provide a comprehensive toxicological assessment through a combination of data on structurally analogous compounds, predictive toxicology principles, and established metabolic pathways. This approach, known as read-across, is a scientifically valid method for characterizing the potential hazards of a data-poor substance. All claims are supported by authoritative sources, and the methodologies for this predictive analysis are detailed herein.

Executive Summary

3-(4-Fluorophenyl)-4-fluorobenzoic acid is a biphenyl carboxylic acid derivative with fluorine substitutions on both phenyl rings. While this compound is of interest in synthetic and medicinal chemistry, a comprehensive understanding of its toxicological profile is crucial for safe handling and development. This guide synthesizes available data on closely related analogs and employs predictive models to build a preliminary but scientifically grounded toxicological profile. The primary hazards associated with this class of compounds are anticipated to be acute oral toxicity and irritation to the skin and eyes. The metabolic fate is likely governed by Cytochrome P450-mediated oxidation and subsequent conjugation. Significant data gaps remain, particularly for chronic toxicity endpoints such as carcinogenicity, genotoxicity, and reproductive toxicity, necessitating further empirical investigation.

Physicochemical Properties: The Foundation of Toxicological Behavior

The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its toxicological potential. The properties for 3-(4-Fluorophenyl)-4-fluorobenzoic acid are compared with its structural analogs in the table below.

| Property | 3-(4-Fluorophenyl)-4-fluorobenzoic acid (Predicted/Inferred) | 3-(4-Fluorophenyl)benzoic acid[1] | 4-Fluorobenzoic Acid[2] | Biphenyl-4-carboxylic acid[3][4] |

| Molecular Formula | C13H8F2O2 | C13H9FO2 | C7H5FO2 | C13H10O2 |

| Molecular Weight | ~234.2 g/mol | 216.21 g/mol | 140.11 g/mol | 198.22 g/mol |

| Appearance | White to off-white solid (predicted) | Data not available | White to yellow powder | White solid |

| Melting Point | Data not available | Data not available | 182-184 °C | 220-225 °C |

| Water Solubility | Low (predicted) | Data not available | Slightly soluble in cold water, soluble in hot water | Data not available |

| LogP (Octanol/Water) | >3.7 (inferred) | 3.7 | 2.07 | Data not available |

The high predicted LogP value suggests that 3-(4-Fluorophenyl)-4-fluorobenzoic acid is lipophilic, which may lead to bioaccumulation and good absorption through lipid membranes.

Predictive Metabolism and Pharmacokinetics

The metabolic pathway of 3-(4-Fluorophenyl)-4-fluorobenzoic acid has not been empirically determined. However, based on its chemical structure, a predictive metabolic pathway can be proposed. The primary site of metabolism for many xenobiotics is the liver, with Cytochrome P450 (CYP) enzymes playing a critical role[5].

Phase I Metabolism: Functionalization

The biphenyl core of the molecule is susceptible to hydroxylation by CYP enzymes, particularly isoforms like CYP3A4[6]. The electron-withdrawing nature of the fluorine atoms may influence the position of hydroxylation. The most probable sites of metabolism are the carbon atoms on the phenyl rings that are not substituted with fluorine or the carboxylic acid group.

Phase II Metabolism: Conjugation

Following Phase I hydroxylation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. The carboxylic acid group is also a primary site for conjugation, particularly glucuronidation, to form more water-soluble metabolites that can be readily excreted.

Diagram: Proposed Metabolic Pathway of 3-(4-Fluorophenyl)-4-fluorobenzoic acid

Caption: Predicted metabolic pathway involving Phase I and Phase II reactions.

Toxicological Assessment by Read-Across

Due to the absence of direct toxicological data, a read-across approach from structurally similar compounds is employed.

Acute Toxicity

Based on the available data for its analogs, 3-(4-Fluorophenyl)-4-fluorobenzoic acid is likely to exhibit acute oral toxicity and be an irritant to the skin and eyes.

| Compound | Acute Oral Toxicity | Skin Irritation | Eye Irritation | Respiratory Irritation |

| 3-(4-Fluorophenyl)benzoic acid | Harmful if swallowed (H302)[1] | No data available | Causes serious eye irritation (H319)[1] | No data available |

| 4-Fluorobenzoic Acid | Harmful if swallowed[2] | Irritating[2] | Irritating[2] | Irritating[2] |

| Biphenyl-4-carboxylic acid | No data available | Causes skin irritation (H315)[3] | Causes serious eye irritation (H319)[3] | May cause respiratory irritation (H335)[3] |

The consistent findings of eye and skin irritation across these analogs strongly suggest that 3-(4-Fluorophenyl)-4-fluorobenzoic acid should be handled with appropriate personal protective equipment.

Genotoxicity and Mutagenicity

No direct or read-across data is available for the genotoxic or mutagenic potential of 3-(4-Fluorophenyl)-4-fluorobenzoic acid. Standard assays such as the Ames test would be required to assess this endpoint.

Carcinogenicity

There is no information available on the carcinogenic potential of 3-(4-Fluorophenyl)-4-fluorobenzoic acid or its close analogs. Long-term animal studies would be necessary to evaluate this.

Reproductive and Developmental Toxicity

No data is available to assess the reproductive and developmental toxicity of 3-(4-Fluorophenyl)-4-fluorobenzoic acid. Some fluorinated compounds have been associated with reproductive toxicity, but a direct link cannot be established without further studies[7][8][9][10].

In Silico Toxicological Prediction: A Modern Approach to Hazard Identification

In the absence of empirical data, in silico (computational) models can provide valuable insights into the potential toxicity of a chemical[11][12][13][14]. These models use algorithms and existing toxicological databases to predict the likelihood of a compound causing a specific type of toxicity based on its chemical structure.

Diagram: Workflow for In Silico Toxicity Assessment

Caption: A generalized workflow for predicting toxicity using computational models.

Experimental Protocols for Future Research

To address the existing data gaps, the following experimental protocols are recommended.

Protocol: In Vitro Micronucleus Assay for Genotoxicity

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Expose cell cultures to a range of concentrations of 3-(4-Fluorophenyl)-4-fluorobenzoic acid, including a vehicle control and a positive control.

-

Harvesting: After an appropriate incubation period, harvest the cells.

-

Staining: Stain the cells with a DNA-specific dye (e.g., acridine orange or DAPI).

-

Analysis: Using fluorescence microscopy, score the frequency of micronuclei in binucleated cells. A significant increase in micronuclei frequency compared to the vehicle control indicates potential genotoxicity.

Protocol: Extended One-Generation Reproductive Toxicity Study (OECD TG 443)

This comprehensive study design can assess effects on fertility, pregnancy, and offspring development.

-

Animal Model: Use a rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer 3-(4-Fluorophenyl)-4-fluorobenzoic acid via oral gavage at three dose levels plus a control to parental (F0) animals for a pre-mating period, during mating, gestation, and lactation.

-

Endpoints:

-

F0 Generation: Monitor clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Conduct a full necropsy with organ weights and histopathology.

-

F1 Generation: Assess viability, growth, and development of offspring. Conduct neurotoxicity and immunotoxicity assessments. At maturity, select F1 animals for mating to produce an F2 generation or for terminal necropsy.

-

-

Data Analysis: Analyze data for statistically significant differences between treated and control groups.

Conclusion and Future Directions

The toxicological profile of 3-(4-Fluorophenyl)-4-fluorobenzoic acid is largely uncharacterized. Based on a read-across approach from structurally similar compounds, it is prudent to consider this compound as potentially harmful if swallowed and an irritant to the skin and eyes. Its lipophilic nature suggests a potential for bioaccumulation. Significant data gaps exist for critical endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. To ensure the safe development and use of this compound, further empirical testing is strongly recommended, starting with in vitro genotoxicity assays and followed by in vivo acute and repeated dose toxicity studies.

References

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

-

PubChem. 3-(4-Fluorophenyl)benzoic acid. (Source: National Center for Biotechnology Information) [Link]

-

3-(4-Fluorophenyl)-4-fluorobenzoic acid — Chemical Substance Information. (Source: NextSDS) [Link]

-

QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. (Source: PubMed) [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (Source: PMC) [Link]

-

In silico prediction of chronic toxicity with chemical category approaches. (Source: Semantic Scholar) [Link]

-

Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternative. (Source: ProQuest) [Link]

-

BIPHENYL CARBOXYLIC ACID. (Source: Ataman Kimya) [Link]

-

In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. (Source: PDF) [Link]

-

Fluorotelomer acids are more toxic than perfluorinated acids. (Source: Semantic Scholar) [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (Source: JSciMed Central) [Link]

-

Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. (Source: ResearchGate) [Link]

-

GLORY: Generator of the Structures of Likely Cytochrome P450 Metabolites Based on Predicted Sites of Metabolism. (Source: Frontiers) [Link]

-

A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules. (Source: ACS Publications) [Link]

-

Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve. (Source: MDPI) [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (Source: MDPI) [Link]

-

Tackling metabolism issues in drug discovery with in silico methods. (Source: News-Medical.net) [Link]

-

Prediction of the Contribution Ratio of a Target Metabolic Enzyme to Clearance from Chemical Structure Information. (Source: ACS Publications) [Link]

Sources

- 1. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Frontiers | GLORY: Generator of the Structures of Likely Cytochrome P450 Metabolites Based on Predicted Sites of Metabolism [frontiersin.org]

- 6. lspnf.iqm.unicamp.br [lspnf.iqm.unicamp.br]

- 7. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - ProQuest [proquest.com]

- 8. vliz.be [vliz.be]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. jscimedcentral.com [jscimedcentral.com]

In Silico Toxicity Prediction of 3-(4-Fluorophenyl)-4-fluorobenzoic Acid: A Mechanistic and Computational Guide

Executive Summary & Chemotype Rationale